![molecular formula C7H7NO B1589883 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 53750-68-8](/img/structure/B1589883.png)

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile

Übersicht

Beschreibung

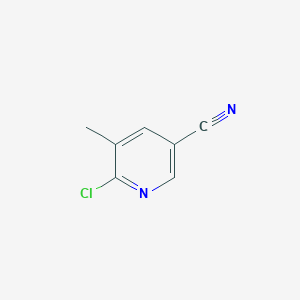

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a chemical compound with the molecular formula C7H7NO . It has an average mass of 121.137 Da and a monoisotopic mass of 121.052765 Da . It is also known by its IUPAC name, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile .

Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives was accomplished by the highly diastereoselective Diels–Alder reaction of (S)- and ®-3-(2-pyridylsulphinyl)acrylates with furan . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .Molecular Structure Analysis

The InChI code for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is 1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 . The InChI key is AHQSHUPQQYFVER-UHFFFAOYSA-N .Chemical Reactions Analysis

The Diels-Alder reaction occurs in a single step, with the pi electrons from the diene being transferred to the dienophile and flowing in a cyclic manner . Under the same reaction conditions, 7-oxabicyclo[2.2.1]hept-5-enes were synthesized when furfuryl .Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a liquid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis of Butenolides

This compound serves as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides . The process involves a reaction with two moles of Grignard reagent, followed by cycloreversion to release the double bond .

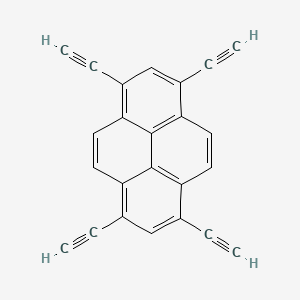

Polyconjugated Systems

It has applications in the synthesis of linear and aromatic conjugated polymers, which are significant in the field of electronics and materials science .

Diels-Alder Reaction

The compound is used in a highly regioselective Diels-Alder reaction with 2-methylfuran, which is a key step in various synthetic organic processes .

Laboratory Synthesis Education

It’s utilized in educational settings for teaching organic chemistry laboratory techniques, such as [4+2] cycloaddition reactions and NMR spectroscopy characterization .

Surface Chemistry

The compound is used to create well-defined hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes on silicon surfaces, which has implications for biomedical applications .

Total Synthesis of Natural Products

It plays a role in the total synthesis of natural products, showcasing rapid complexity formation starting from derivatives of this compound .

Green Synthesis Strategy

An unexpected intramolecular cyclization involving this compound presents a novel strategy for efficient green synthesis of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQSHUPQQYFVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(C1C#N)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481101 | |

| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53750-68-8 | |

| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 7-Oxabicyclo[2.2.1]heptan-2-one from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile?

A1: 7-Oxabicyclo[2.2.1]heptan-2-one can be synthesized from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile through a multi-step process. First, a Diels-Alder reaction between furan and α-chloroacrylonitrile produces a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. [] Subsequent catalytic hydrogenation of the double bond followed by hydrolysis, acyl azide formation, Curtius rearrangement, and hydrolysis of the resulting α-chloro isocyanates yields the desired 7-Oxabicyclo[2.2.1]heptan-2-one. []

Q2: How does the stereochemistry of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile affect its reactivity in ring-opening/cross metathesis (ROCM) reactions?

A2: Research shows distinct reactivity differences between exo- and endo-2-cyano-7-oxanorbornenes (another name for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile) in ROCM reactions with allyl alcohol or allyl acetate using ruthenium alkylidene catalysts. [] The stereochemistry influences the chemoselectivity (ROCM vs ROMP), regioselectivity (1,2- vs 1,3-product formation), and stereoselectivity (E/Z isomerism) of the reaction, highlighting the importance of stereochemical control in these transformations. []

Q3: Can you describe a specific reaction involving 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile and its structural characterization?

A3: 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile reacts with benzonitrile oxide, yielding a crystalline product. [] X-ray crystallography studies revealed the product's structure, confirming its molecular formula as C13H11NO3. [] The crystal structure analysis provided detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of the reactivity and structural features of the compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)

![1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-](/img/structure/B1589822.png)